4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride
Overview
Description
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylmethylamide hydrochloride is a complex organic compound with potential applications in various scientific fields. Its unique structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the formation of the bicyclic core followed by the introduction of the carboxylic acid and amide functionalities. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the amine and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors and purification systems to ensure high yield and purity. The process may include steps such as recrystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and other biochemical processes. Its unique structure can help in understanding molecular recognition and binding mechanisms.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, the compound can be used in the production of specialty chemicals, materials, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride: Similar structure but lacks the cyclopropylmethylamide group.
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: Similar core structure with a methyl ester group instead of the amide group.
Uniqueness: The presence of the cyclopropylmethylamide group in this compound distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
4-amino-N-(cyclopropylmethyl)bicyclo[2.2.2]octane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c14-13-6-3-12(4-7-13,5-8-13)11(16)15-9-10-1-2-10;/h10H,1-9,14H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZMECFUXGQQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C23CCC(CC2)(CC3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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